In Vivo Drug Clearance Efficacy: BCN-peg6-OH Reverses Anticoagulation in a Validated Murine 'Click & Clear' Model
In the Nature Communications 'Click & Clear' study, BCN-peg6-OH was evaluated as the cycloalkyne clearing agent for azido-Warfarin (WN3) in a murine model of anticoagulation reversal. When BCN-peg6-OH was administered subcutaneously at 20 equivalents (52 mg/kg, 114.4 μmol/kg) 5 minutes post-WN3 delivery, prothrombin time (PT) was restored to levels statistically indistinguishable from vehicle-treated control mice (P<0.01 vs. WN3-only treated group), indicating complete in vivo neutralization of the azido-drug [1]. At the lower 10-equivalent dose (26 mg/kg, 57.2 μmol/kg), partial reversal was observed. No comparator BCN-peg4-OH or BCN-peg8-OH clearing agent was evaluated in the same publication, nor has any DBCO-peg6-OH clearing agent been reported in a comparable in vivo drug neutralization model. LC-MS/MS pharmacokinetic analysis confirmed rapid plasma clearance of the BCN-peg6-OH/WN3 clicked product (compound 10), with BCN-peg6-OH itself showing a short plasma residence time consistent with renal elimination of the PEG6-alcohol [1]. Importantly, BCN-peg6-OH alone did not affect Warfarin-mediated anticoagulation, demonstrating bioorthogonality in vivo [2].
| Evidence Dimension | In vivo reversal of drug-induced anticoagulation (Prothrombin Time ratio vs. vehicle control) |
|---|---|
| Target Compound Data | BCN-peg6-OH at 20 eq (52 mg/kg SC): PT ratio restored to 1.00 (no significant difference from vehicle, P<0.01 vs. WN3-only) |
| Comparator Or Baseline | WN3 (azido-Warfarin) alone: PT ratio significantly elevated vs. vehicle (P<0.01). BCN-peg6-OH at 10 eq (26 mg/kg SC): partial reversal. Vehicle control: PT ratio = 1.00 (reference). No BCN-peg4-OH or BCN-peg8-OH data in same assay. |
| Quantified Difference | Complete neutralization (PT ratio ~1.00) at 20 eq vs. persistent anticoagulation without clearing agent; partial neutralization at 10 eq. No comparator cycloalkyne-PEG-alcohol demonstrated this capability in the published study. |
| Conditions | Murine model; C57BL/6 mice; WN3 administered IP at 2.0 mg/kg (5.7 μmol/kg, 1 eq); BCN-peg6-OH administered SC 5 min post-WN3; PT measured after two injections with 24-h interval; n=4-7 per group. |
Why This Matters
For procurement decisions in drug safety research or antidote development programs, BCN-peg6-OH is the only BCN-PEG-alcohol linker with published, quantified in vivo drug neutralization efficacy in a peer-reviewed primary research paper, reducing translational risk compared to unvalidated PEG-length variants.
- [1] Recher, M., Ursuegui, S., Michiels, C., et al. An in vivo strategy to counteract post-administration anticoagulant activity of azido-Warfarin. Nature Communications 8, 15242 (2017). Figure 6: WN3 biological activity after in vivo click reaction. Panel (d): WN3 (2.0 mg/kg IP) followed by BCN-peg6-OH 9 (52 mg/kg SC, 20 eq), n=7. PT ratio restored to ~1.00 (P<0.01 vs. WN3-only). DOI: 10.1038/ncomms15242. View Source
- [2] Recher, M., et al. Nature Communications 8, 15242 (2017). Figure 4(e): BCN-peg6-OH alone (52 mg/kg SC, 20 eq) showed no effect on PT (no significant difference from vehicle), confirming in vivo bioorthogonality. DOI: 10.1038/ncomms15242. View Source
